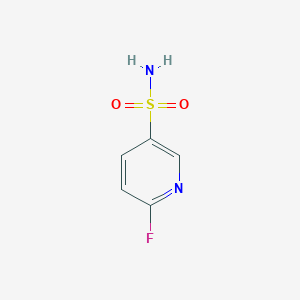

6-Fluoropyridine-3-sulfonamide

Description

Historical Perspectives in Pyridine (B92270) and Sulfonamide Chemistry Research

The scientific journey of pyridine and sulfonamide derivatives is rich and varied, with each class of compounds contributing significantly to the landscape of modern chemistry and medicine.

Evolution of Pyridine Scaffold in Medicinal Chemistry

The story of pyridine (C₅H₅N) begins in the 19th century, with its initial isolation from bone oil by the Scottish scientist Thomas Anderson. acs.org For decades, its chemical structure remained a puzzle until it was elucidated by Wilhelm Körner and James Dewar. acs.org Initially used primarily as a solvent and a base in organic reactions, the pyridine ring's true potential began to unfold as medicinal chemists recognized its value as a "privileged scaffold." nih.govdovepress.com This term refers to molecular frameworks that are capable of binding to multiple biological targets.

The pyridine ring is structurally related to benzene, with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution has profound electronic consequences, creating a dipole moment and making the ring electron-deficient. This alteration, along with its basicity, water solubility, and ability to form hydrogen bonds, makes the pyridine moiety a highly versatile component in drug design. nih.govtaylorandfrancis.com Its incorporation into a molecule can enhance pharmacological activity, improve solubility, and address issues related to metabolic stability and protein binding. researchgate.net As a result, the pyridine scaffold is now a ubiquitous feature in a vast array of pharmaceuticals, treating conditions from tuberculosis and HIV/AIDS to cancer and Alzheimer's disease. nih.govbohrium.com

Historical Development and Applications of Sulfonamide Derivatives in Research

The era of sulfonamides in research began with a landmark discovery in the 1930s. Gerhard Domagk found that a red dye, Prontosil, could effectively treat streptococcal infections in mice. openaccesspub.orgwikipedia.org This led to the Nobel Prize in 1939 and marked the dawn of the antibiotic age. openaccesspub.org It was soon discovered that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide, a compound that had been synthesized decades earlier. openaccesspub.orgwikipedia.org

This discovery triggered a "sulfa craze," with hundreds of sulfonamide derivatives being synthesized and investigated. wikipedia.orghuvepharma.com These "sulfa drugs" were the first broadly effective systemic antibacterials and saved countless lives during World War II. wikipedia.orghuvepharma.com The primary mechanism of their antibacterial action was found to be the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.orgekb.eg

The research applications of sulfonamides quickly expanded beyond antibiotics. bohrium.com By modifying the core structure, scientists developed new classes of drugs with entirely different therapeutic actions. These include:

Diuretics (e.g., hydrochlorothiazide), which are based on the sulfonamide scaffold. wikipedia.org

Antidiabetic agents (e.g., sulfonylureas like tolbutamide (B1681337) and glipizide), which stimulate insulin (B600854) release. openaccesspub.org

Carbonic anhydrase inhibitors (e.g., ethoxzolamide) used to treat glaucoma. ajchem-b.comdergipark.org.tr

Anticonvulsants , anti-inflammatory agents , and even antitumor and antiviral drugs. ajchem-b.comresearchgate.netnih.gov

The sulfonamide group (-SO₂NH₂) is a highly versatile pharmacophore due to its stability, solubility, and its ability to act as a hydrogen bond donor and acceptor, allowing it to interact effectively with biological targets like enzymes. tandfonline.com

Rationale for Investigation of 6-Fluoropyridine-3-sulfonamide

The specific structure of this compound is not a random combination of functional groups. It represents a deliberate molecular design that leverages the advantageous properties of each component to create a molecule with significant potential for research applications.

Significance of Fluorine Substitution in Pyridine Derivatives for Research Applications

The introduction of fluorine into organic molecules is a key strategy in modern medicinal chemistry. acs.org Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects are profound. nih.gov When appended to a pyridine ring, a fluorine atom can significantly alter the molecule's properties in several beneficial ways:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to metabolic oxidation can block this process, thereby increasing the molecule's half-life in biological systems. nih.govencyclopedia.pub

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the basicity of the pyridine nitrogen. This can be crucial for optimizing a drug's absorption, distribution, and target-binding affinity. nih.gov

Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in protein targets. This can lead to increased potency and selectivity. ontosight.ai

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity ("fat-loving" nature), which can improve its ability to cross cell membranes and reach its intended target. nih.govmdpi.com

The precise placement of the fluorine atom on the pyridine ring is critical. In the case of this compound, the fluorine at the 6-position (ortho to the nitrogen) exerts a strong inductive effect, significantly influencing the electronic properties of the entire ring system. rsc.org

Role of Sulfonamide Moiety in Modulating Biological Activity in Research Contexts

The sulfonamide group is a cornerstone pharmacophore in drug discovery, valued for its robust chemical nature and its capacity for specific biological interactions. tandfonline.com Its importance stems from several key features:

Hydrogen Bonding: The sulfonamide group has both hydrogen bond donors (the N-H) and acceptors (the sulfonyl oxygens), allowing it to form strong and directional interactions with enzyme active sites. tandfonline.com

Acidity: The protons on the sulfonamide nitrogen are acidic and can exist in an ionized state at physiological pH. This negative charge is often crucial for binding to metalloenzymes.

Coordination with Metal Ions: The sulfonamide moiety is a well-established zinc-binding group. This makes it a highly effective inhibitor of zinc-containing enzymes, most notably the carbonic anhydrases, which are implicated in diseases like glaucoma and cancer. bohrium.comajchem-b.commdpi.com

Structural Versatility: The sulfonamide group serves as a versatile linker, allowing for the connection of different molecular fragments to create complex architectures with tailored properties. bohrium.com

Overview of Current Research Landscape and Unaddressed Questions

The compound this compound and its precursor, 6-fluoropyridine-3-sulfonyl chloride, are recognized as valuable building blocks in synthetic and medicinal chemistry. google.com Current research indicates that this scaffold is being actively explored for the development of novel therapeutic agents.

One prominent area of investigation is in the development of modulators for chemokine receptors. For instance, recent patent literature describes derivatives of this compound as modulators of CCR8, a receptor implicated in immunology and oncology. google.com This suggests that the scaffold is being used to create compounds that could potentially treat inflammatory diseases or cancer by modulating immune responses.

Furthermore, the pyridine-3-sulfonamide (B1584339) core, in general, is a well-established platform for designing carbonic anhydrase inhibitors. mdpi.com Research has focused on modifying this scaffold to achieve selectivity for cancer-associated isoforms like hCA IX and hCA XII over the more common, "off-target" isoforms. mdpi.com The introduction of a fluorine atom at the 6-position is a logical step in this line of research, aiming to enhance properties like cell permeability and binding affinity to achieve more potent and selective inhibitors.

Despite this progress, several research questions remain:

What is the full spectrum of biological targets that can be effectively modulated by derivatives of this compound?

How does the specific placement of the fluorine at the 6-position, compared to other positions on the pyridine ring, quantitatively affect target selectivity and pharmacokinetic properties?

Can novel, more efficient synthetic routes be developed to access a wider diversity of derivatives based on this scaffold?

Beyond medicinal chemistry, are there potential applications for these compounds in materials science, for example, in the creation of novel polymers or functional materials?

Addressing these questions will be crucial for fully realizing the potential of this compound as a valuable tool in chemical research and development. The interplay between the fluorinated pyridine ring and the sulfonamide functional group provides a rich platform for further scientific exploration.

Identified Research Gaps and Opportunities

Despite the established importance of its constituent chemical motifs, dedicated research focusing specifically on the biological activity profile of this compound is not extensively documented in publicly available literature. The compound is often mentioned as a synthetic intermediate or as a member of large compound libraries in patent literature, such as in the development of CCR8 modulators. google.comgoogle.com This indicates a significant gap in the understanding of its specific biological targets, mechanism of action, and potential therapeutic applications.

The existing research on structurally similar compounds, however, illuminates numerous opportunities:

Exploration of Biological Activity: Derivatives of pyridine-3-sulfonamide have been investigated as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer (hCA IX and hCA XII). mdpi.comnih.gov Furthermore, other substituted pyridine-based sulfonamides have shown potential as antidiabetic agents through α-amylase inhibition. eurjchem.com These findings strongly suggest that this compound is a high-potential candidate for screening against these and other enzyme targets.

Structure-Activity Relationship (SAR) Studies: There is a clear opportunity for the synthesis and systematic evaluation of derivatives based on the this compound scaffold. Such studies would elucidate the structure-activity relationships, clarifying the role of the fluorine atom at the 6-position and the sulfonamide at the 3-position in target binding and selectivity. For instance, studies on related antagonists have shown that the position of a fluoro substituent on a phenyl ring can dramatically alter potency. nih.gov

Advanced Synthetic Methodologies: Recent advancements in the synthesis of sulfonamides, including novel cross-coupling strategies and the use of sulfonyl fluorides, offer opportunities for more efficient and versatile production of this compound and its analogs. thieme-connect.comchemrxiv.org

Radiolabeling and Imaging: A notable gap exists in the development of late-stage fluorination techniques, particularly for incorporating the positron-emitting isotope ¹⁸F. researchgate.net Developing methods to produce [¹⁸F]this compound could create valuable new radiotracers for in vivo imaging of biological processes using Positron Emission Tomography (PET), assuming a relevant biological target is identified.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMWVEAFTQFPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Diverse Synthetic Routes to 6-Fluoropyridine-3-sulfonamide Core Structure

The creation of the this compound scaffold is typically achieved through multi-step synthetic sequences that allow for the precise placement of the required functional groups. These routes often involve the synthesis of key intermediates, which are then elaborated to the final product.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing substituents onto pyridine (B92270) rings. youtube.com This reaction is particularly effective for attaching nucleophiles to electron-deficient aromatic systems like pyridine. The presence of a nitrogen atom in the ring activates it towards nucleophilic attack. nih.gov

For the synthesis of fluoropyridines, SNAr reactions are highly effective. The high electronegativity of fluorine accelerates the SNAr reactions of pyridines, making fluoropyridines more reactive than their chloro- or bromo- counterparts. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov A fluorine atom can be introduced by reacting a pyridine derivative with a suitable fluoride (B91410) source. Alternatively, a leaving group, such as a nitro group, can be displaced by a fluoride anion. nih.gov The nitro group is a particularly good leaving group in nucleophilic aromatic substitutions on electron-poor pyridyl systems. nih.gov

The reactivity of halopyridines in SNAr reactions can also be influenced by the reaction conditions, including the solvent and the nature of the nucleophile. Microwave heating has been shown to dramatically decrease the reaction times for nucleophilic aromatic substitution on halopyridines. sci-hub.se

The formation of the sulfonamide group is a critical step in the synthesis. Sulfonamides are a significant class of compounds with a wide range of applications, particularly in medicine. mdpi.comnih.govekb.eg There are several methods for constructing the sulfonamide moiety.

A common method involves the reaction of a sulfonyl chloride with an amine. In the context of this compound, this would typically involve reacting 6-fluoropyridine-3-sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent. The required sulfonyl chloride can be prepared from the corresponding sulfonic acid or its salt.

Direct C-H sulfonylation of N-heteroaromatics represents a more modern and efficient approach. semanticscholar.org This method can involve the activation of the pyridine ring, for example with triflic anhydride (B1165640) (Tf2O), followed by the addition of a sulfinate salt. semanticscholar.org Another innovative approach is the direct synthesis of primary sulfonamides from organometallic reagents and a novel sulfinylamine reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). acs.org This method allows for the convenient, one-step synthesis of a variety of primary sulfonamides from Grignard or organolithium reagents. acs.org

When dealing with substrates that have multiple reactive sites, such as halo(het)arene sulfonyl halides, chemoselectivity becomes a crucial factor. Studies have shown that under typical conditions, amination often occurs at the sulfonyl halide group first, leading to the formation of the sulfonamide, before any SNAr reaction at the halogenated carbon center. chemrxiv.org

Recent advancements in synthetic chemistry have introduced new reagents and catalysts that can improve the efficiency and selectivity of the synthesis of compounds like this compound.

For the sulfonylation step, novel catalytic systems have been developed. For example, zinc oxide-nanoparticles have been used as an environmentally friendly and reusable catalyst for the chemo-selective, solvent-free synthesis of sulfonamides. ekb.eg Another efficient catalyst reported for sulfonylation is CsF-Celite. ekb.eg The direct C-H sulfonylation of N-heteroaromatics can be achieved through N-activation with reagents like triflic anhydride (Tf2O). semanticscholar.org A novel sulfinylamine reagent, t-BuONSO, has been developed for the direct synthesis of primary sulfonamides from organometallic precursors. acs.org

In the context of SNAr reactions, the use of microwave irradiation has been shown to significantly reduce reaction times for the synthesis of substituted pyridines. sci-hub.se

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This often involves screening various solvents, bases, temperatures, and reaction times.

For SNAr reactions on fluoropyridines, a systematic approach to optimization can lead to the identification of robust reaction conditions suitable for a wide range of substrates. acs.org High-throughput screening of different combinations of bases and solvents can be employed to find the optimal conditions. acs.org For example, in the SNAr reaction between a 2-fluoropyridine and a piperidine (B6355638) nucleophile, a screen of 24 different base and solvent combinations identified DIPEA and NaHCO₃ as the best-performing bases and CPME and NMP as the prioritized solvents. acs.org This systematic optimization enabled the successful synthesis of a wide array of analogues. acs.org

The table below illustrates an example of how reaction conditions for an SNAr reaction on a fluoropyridine were optimized by screening different bases and solvents.

| Base | Solvent | Conversion (%) |

| DIPEA | CPME | Good |

| DIPEA | NMP | Good |

| NaHCO₃ | CPME | Good |

| NaHCO₃ | NMP | Good |

| K₂CO₃ | DMSO | Variable |

| Cs₂CO₃ | Dioxane | Variable |

This table is a representative example based on findings from high-throughput reaction optimization studies on similar structures, demonstrating how different base/solvent combinations can be screened to find optimal conditions. acs.org

For sulfonamide synthesis, optimization can also involve the choice of solvent and base. researchgate.net For example, the reaction of sodium p-toluenesulfinate with n-propylamine in the presence of NH₄I showed varying yields depending on the solvent used. researchgate.net

The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control and enantioselective synthesis are not applicable to the synthesis of the parent molecule itself. However, if chiral substituents were to be introduced to the sulfonamide nitrogen or other parts of the molecule in the synthesis of derivatives, then enantioselective methods would become relevant to control the stereochemistry of the final products.

Multi-step Reaction Pathways and Strategic Intermediate Synthesis

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, derivatization strategies focus on systematically modifying its core structure to explore and optimize interactions with biological targets. These modifications typically involve the pyridine ring system and the sulfonamide moiety to probe the electronic, steric, and hydrophobic requirements for activity.

The pyridine ring is a key component of many biologically active compounds, and its modification is a common strategy in drug design. nih.gov Alterations to this part of the this compound scaffold can significantly impact its physicochemical properties and biological function.

The electronic nature of the pyridine ring can be fine-tuned by introducing various substituents at the C-2, C-4, and C-5 positions. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density of the aromatic system, which can influence cation-π interactions and other non-covalent binding forces with a biological target. nih.gov For example, aromatic rings with electron-withdrawing substituents can engage in stronger electrostatic interactions with electron-rich domains on a receptor. nih.gov Conversely, the introduction of electron-donating groups may enhance interactions with electron-deficient areas. nih.govrsc.org

SAR studies systematically explore these effects by synthesizing analogues with diverse substituents. The goal is to identify which electronic and steric properties at each position are favorable for the desired biological activity.

Table 1: Illustrative Substituent Effects on the Pyridine Ring for SAR Studies

| Position | Example Substituent | Type | Potential SAR Implication |

| C-2 | -CH₃ (Methyl) | Electron-Donating | Probes for hydrophobic pockets; may introduce steric hindrance. |

| C-2 | -Cl (Chloro) | Electron-Withdrawing | Alters ring pKa; may act as a hydrogen bond acceptor. |

| C-4 | -OCH₃ (Methoxy) | Electron-Donating | Can act as a hydrogen bond acceptor; increases polarity. |

| C-4 | -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing | Increases metabolic stability and lipophilicity; alters electronic profile. |

| C-5 | -NH₂ (Amino) | Electron-Donating | Acts as a hydrogen bond donor; can be a site for further derivatization. |

| C-5 | -CN (Cyano) | Strong Electron-Withdrawing | Acts as a hydrogen bond acceptor; introduces a rigid, polar group. |

Incorporating additional heterocyclic moieties is a powerful strategy for exploring new chemical space and introducing novel binding interactions. mdpi.com Attaching rings such as triazoles or indoles to the pyridine core can create analogues with significantly different shapes, sizes, and hydrogen bonding capabilities. These appended heterocycles can form their own specific interactions with a target protein, potentially leading to enhanced potency or selectivity. nih.gov This approach is widely used in modern drug design to combine the favorable properties of different pharmacophores into a single molecule. mdpi.com

For instance, a triazole ring can provide additional hydrogen bond acceptors (nitrogen atoms), while an indole (B1671886) ring offers a large, flat hydrophobic surface and a hydrogen bond donor (-NH group). The synthesis of such derivatives often involves coupling reactions that link a pre-functionalized pyridine ring with the desired heterocyclic component.

The sulfonamide group is a critical pharmacophore in a vast number of therapeutic agents. openaccesspub.org Its acidic N-H proton and its ability to act as a hydrogen bond donor and acceptor make it a key point for molecular interactions. Derivatization of this moiety is a cornerstone of SAR studies for sulfonamide-containing compounds. nih.govresearchgate.net

Substituting one of the hydrogens on the sulfonamide nitrogen with an alkyl (N-alkylation) or aryl (N-arylation) group is a common derivatization technique. This modification eliminates one hydrogen bond donor and introduces steric bulk, which can be used to probe the space available in a binding pocket. N-alkylation can increase the lipophilicity of the molecule, which may affect its permeability and pharmacokinetic properties. dnu.dp.ua N-arylation introduces a larger, rigid group that can participate in aromatic stacking interactions. researchgate.net The synthesis of these derivatives can be achieved through reactions of the parent sulfonamide with various alkyl or aryl halides. dnu.dp.ua

Table 2: Effects of N-Substitution on the Sulfonamide Moiety

| Modification | Example Substituent | Key Structural Change | Potential SAR Implication |

| N-Alkylation | -CH₂CH₃ (Ethyl) | Replaces N-H with N-Alkyl; increases lipophilicity. | Probes for hydrophobic interactions; loss of one H-bond donor. |

| N-Arylation | -C₆H₅ (Phenyl) | Replaces N-H with N-Aryl; introduces bulky, rigid group. | Explores potential for π-stacking; significant steric impact. |

| N-Acylation | -C(O)CH₃ (Acetyl) | Replaces N-H with N-Acyl; introduces H-bond acceptor. | Alters electronic properties of sulfonamide nitrogen; changes acidity. |

In some cases, the entire sulfonamide group (SO₂NH₂) might be replaced with a bioisostere, such as a sulfonylurea, to maintain similar geometric and electronic properties while altering other characteristics like acidity and hydrogen bonding patterns. openaccesspub.org This approach helps to elucidate the essential features required for molecular recognition and biological function. nih.govresearchgate.net

Exploration of Linker Chemistry and Conjugation for Research Probes

The utility of this compound as a research tool is significantly enhanced by its conjugation to biomolecules or fluorescent tags. This is achieved through the strategic use of linker chemistry, which involves attaching a bifunctional molecule that can covalently bind to both the sulfonamide scaffold and the desired probe component.

The design of these linkers is crucial for maintaining the biological activity of the parent molecule while enabling effective conjugation. Common strategies involve modifying the sulfonamide nitrogen or the pyridine ring to introduce a reactive handle suitable for click chemistry, amide bond formation, or other biocompatible reactions. For instance, the sulfonamide nitrogen can be alkylated with a linker containing a terminal alkyne or azide (B81097) group, allowing for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to a fluorescent dye or a peptide.

| Linker Type | Reactive Group | Conjugation Chemistry | Target Molecule | Reference |

| Alkyl-azide | Azide | Click Chemistry (CuAAC) | Fluorescent Dye | ajchem-b.com |

| Amino-PEG | Amine | Amide Coupling | Peptide | chemrxiv.org |

| Thiol-reactive | Maleimide | Michael Addition | Cysteine-containing Protein | ajchem-b.com |

These conjugation strategies have been instrumental in developing fluorescent probes for cellular imaging and activity-based probes to study enzyme function. The choice of linker length and composition can also influence the solubility, cell permeability, and pharmacokinetic properties of the resulting conjugate. scranton.edu

Green Chemistry Approaches in Synthetic Development

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in the pharmaceutical and chemical industries. For the synthesis of this compound and its analogs, green chemistry principles are being increasingly applied to minimize waste, reduce energy consumption, and use less hazardous substances.

Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents. Solvent-free and mechanochemical approaches offer a sustainable alternative. Mechanochemistry, the use of mechanical force to induce chemical reactions, has been successfully applied to the synthesis of various sulfonamides. youtube.comwordpress.com

In a typical mechanochemical synthesis, the reactants are combined in a ball mill, and the mechanical energy from the grinding media initiates the chemical transformation. This method can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. For instance, a palladium-catalyzed aminosulfonylation reaction can be carried out under mechanochemical conditions to produce aryl sulfonamides in high yields. youtube.com

| Reaction Type | Conditions | Yield | Solvent Reduction | Reference |

| Palladium-catalyzed aminosulfonylation | Ball milling, 30 Hz | 69-92% | >95% | youtube.comyoutube.com |

| Microwave-assisted synthesis | Solid support, microwave irradiation | High | 100% | nih.gov |

While specific examples for the mechanochemical synthesis of this compound are still emerging, the successful application of this technique to similar structures suggests its high potential for a greener production route. wordpress.com

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. scranton.eduyoutube.com Traditional multi-step syntheses can often have low atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final molecule.

Hypothetical Atom Economy Calculation:

| Step | Reactants | Products | Molecular Weight of Desired Product ( g/mol ) | Sum of Molecular Weights of All Reactants ( g/mol ) | Atom Economy (%) |

| 1. Sulfonation | 2-Fluoropyridine, Chlorosulfonic acid | 6-Fluoropyridine-3-sulfonyl chloride, HCl | - | 97.09 + 116.52 | - |

| 2. Amination | 6-Fluoropyridine-3-sulfonyl chloride, Ammonia | This compound, HCl | 176.17 | 195.61 + 17.03 | - |

| Overall | 2-Fluoropyridine, Chlorosulfonic acid, Ammonia | This compound, 2 HCl | 176.17 | 97.09 + 116.52 + 17.03 = 230.64 | 76.38 |

This is a simplified, hypothetical example. Actual atom economy would depend on the specific reagents and reaction conditions used.

Efforts to replace stoichiometric reagents with catalytic alternatives and to design convergent synthetic routes are key strategies for enhancing atom economy and reducing chemical waste in the production of this compound.

Scale-Up Considerations for Research and Pre-clinical Production

The transition from laboratory-scale synthesis to larger-scale production for research and pre-clinical studies presents several challenges. For fluorinated heterocyclic compounds like this compound, these challenges can include the handling of hazardous reagents, ensuring consistent product quality, and optimizing reaction conditions for safety and efficiency on a larger scale.

Key considerations for the scale-up of this compound synthesis include:

Process Safety: The use of reagents such as chlorosulfonic acid or fluorinating agents requires careful handling and engineering controls to ensure the safety of personnel.

Heat Transfer: Exothermic reactions need to be carefully managed on a larger scale to prevent thermal runaways. The choice of reactor and cooling systems is critical.

Purification: Developing a robust and scalable purification method is essential to ensure the high purity required for pre-clinical studies. This may involve transitioning from column chromatography to crystallization or other scalable techniques.

Regulatory Compliance: For pre-clinical production, adherence to Good Manufacturing Practices (GMP) is necessary to ensure the quality, consistency, and safety of the final compound.

| Parameter | Laboratory Scale (grams) | Pre-clinical Scale (kilograms) | Key Challenges in Scale-Up |

| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor | Heat transfer, mixing efficiency |

| Reagent Addition | Syringe/dropping funnel | Metering pumps | Controlled addition rate, safety |

| Work-up | Liquid-liquid extraction | Centrifugation, filtration | Solvent handling, phase separation |

| Purification | Column chromatography | Crystallization, distillation | Scalability, solvent consumption |

| Quality Control | NMR, LC-MS | HPLC, GC, residual solvent analysis | Stringent purity requirements, documentation |

Successful scale-up requires a multidisciplinary approach involving chemists, chemical engineers, and quality assurance specialists to develop a safe, efficient, and reproducible manufacturing process.

Molecular Interactions and Target Engagement Research

Investigation of Molecular Binding Mechanisms (in vitro)

There are no publicly available crystallographic or biophysical assay data for 6-Fluoropyridine-3-sulfonamide. Such studies are fundamental in characterizing the direct physical interaction between a small molecule and its protein target.

Crystallography would provide a high-resolution, three-dimensional view of this compound bound to a protein, revealing the precise orientation and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This structural information is crucial for understanding the basis of molecular recognition and for guiding further structure-based drug design efforts.

Biophysical assays are employed to quantify the binding affinity and kinetics of a ligand-protein interaction in solution. Common techniques include:

Surface Plasmon Resonance (SPR): Measures binding events in real-time, providing data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, yielding a complete thermodynamic profile of the interaction, including the binding affinity (KA), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the specific atoms of a protein that are involved in the interaction with a ligand and to determine the structure of the resulting complex.

No enzyme inhibition kinetic or mechanistic studies for this compound have been reported in the scientific literature. These studies are critical for understanding how a compound affects the catalytic activity of an enzyme.

The primary modes of enzyme inhibition that would be investigated are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the natural substrate.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency regardless of whether the substrate is bound.

Allosteric Inhibition: A specific type of non-competitive inhibition where the inhibitor binds to an allosteric site and induces a conformational change in the enzyme that alters the properties of the active site.

Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) would be determined to quantify the potency of the inhibitory effect.

There are no published receptor binding studies for this compound in non-human systems. These assays are used to determine the affinity and selectivity of a compound for a specific receptor, often using tissues or cell lines from animal models. Radioligand binding assays are a common method, where the ability of the test compound to displace a radioactively labeled ligand from the receptor is measured.

Identification of Biological Targets and Pathways

No target deconvolution studies have been published for this compound. Target deconvolution is the process of identifying the specific molecular targets of a compound that are responsible for its observed biological effects.

Common strategies include:

Affinity Proteomics: The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.

Chemical Biology Approaches: These involve the use of chemically modified versions of the compound (probes) to identify its targets in a cellular context. Examples include photo-affinity labeling, where a photoreactive group on the probe forms a covalent bond with the target upon UV irradiation, allowing for subsequent identification.

There is no available research on the effects of this compound on biological pathways in non-human cellular models. Pathway perturbation analysis aims to understand the broader biological consequences of a compound's interaction with its target(s). This is often assessed using 'omics' technologies:

Transcriptomics (e.g., RNA-sequencing): Measures changes in gene expression levels in response to compound treatment, providing insights into the affected signaling and metabolic pathways.

Proteomics: Analyzes changes in the abundance and post-translational modifications of proteins, offering a direct view of the cellular response to the compound.

Metabolomics: Profiles the changes in endogenous small-molecule metabolites, revealing the impact on metabolic pathways.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are pivotal in medicinal chemistry for the rational design of new and improved drug candidates. For sulfonamide-containing compounds, including those with a pyridine (B92270) scaffold, these studies provide a roadmap for modifying the molecule to enhance potency, selectivity, and pharmacokinetic properties.

While specific SAR studies exclusively focused on a wide range of this compound analogs are not extensively documented in publicly available literature, general principles derived from research on broader sulfonamide and pyridine-containing molecules can provide valuable insights.

The biological activity of sulfonamides is intrinsically linked to the sulfonamide functional group (-SO₂NH₂). This group is a key pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets. eurekaselect.com The acidity of the sulfonamide NH proton and the electrostatic potential of the sulfonyl oxygens are critical for target engagement.

General SAR trends observed in various classes of sulfonamide inhibitors suggest that:

Substitutions on the sulfonamide nitrogen: Introducing different groups on the sulfonamide nitrogen can significantly impact activity. In many cases, an unsubstituted sulfonamide (primary sulfonamide) is crucial for binding to the active site of target enzymes, such as carbonic anhydrases.

Aromatic/heterocyclic ring modifications: Alterations to the aromatic or heterocyclic ring to which the sulfonamide is attached can modulate potency and selectivity. For instance, in a series of 6-(indol-2-yl)pyridine-3-sulfonamides developed as hepatitis C virus (HCV) NS4B inhibitors, modifications at various positions of the indole (B1671886) and pyridine rings led to significant changes in antiviral activity.

A theoretical study on bacteriostatic sulfonamides highlighted that molecules with lower basicity of the p-amino group and higher acidity of the amide group tend to exhibit greater bacteriostatic activity. researchgate.net While this compound does not have a p-amino group, this principle underscores the importance of the electronic properties of the aromatic ring in influencing the key acidic/basic centers of the molecule and, consequently, its biological function.

The table below illustrates hypothetical SAR trends based on general knowledge of sulfonamide chemistry, as specific data for this compound analogs is limited.

| Modification on this compound Core | Predicted Impact on Biological Activity | Rationale |

| Removal of the 6-fluoro group | Potential decrease in potency | The fluorine atom can enhance binding through specific interactions (e.g., with a backbone amide) and can favorably modulate pKa. |

| Substitution on the sulfonamide nitrogen (e.g., with a methyl group) | Likely decrease or loss of activity for certain targets | For many enzymes, the primary sulfonamide is a key zinc-binding group, and substitution can disrupt this interaction. |

| Introduction of a substituent at the 2-position of the pyridine ring | May increase or decrease activity depending on the target and substituent properties | Can introduce steric hindrance or new favorable interactions with the target protein. |

| Replacement of the pyridine ring with a phenyl ring | Significant change in activity and selectivity | Alters the electronic and steric profile, potentially leading to engagement with different biological targets. |

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per non-hydrogen atom. It is a valuable tool for optimizing lead compounds, as it helps in identifying molecules that have a favorable balance between potency and size. A higher LE value is generally desirable, as it suggests a more efficient binding interaction.

The optimization of physicochemical properties is a critical aspect of drug development, aiming to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, key physicochemical properties that would be considered for optimization include:

Lipophilicity (LogP/LogD): A balanced lipophilicity is crucial for membrane permeability and minimizing off-target effects. The fluorine atom in this compound increases its lipophilicity.

pKa: The acidity of the sulfonamide proton and the basicity of the pyridine nitrogen will determine the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and target binding.

The table below outlines how modifications to the this compound scaffold might be used to optimize its physicochemical properties.

| Physicochemical Property | Potential Optimization Strategy | Rationale |

| Solubility | Introduction of polar functional groups (e.g., hydroxyl, amino) on the pyridine ring. | Increases the hydrogen bonding capacity with water molecules. |

| Lipophilicity (LogP/LogD) | Introduction of smaller alkyl groups or polar substituents. | Can fine-tune the overall lipophilicity to an optimal range for cell permeability and reduced non-specific binding. |

| Metabolic Stability | Blocking metabolically labile sites with groups like fluorine or by structural modification. | Can increase the half-life of the compound in the body. |

This table presents general strategies for physicochemical property optimization and would require experimental validation for this compound.

Allosteric Modulation Investigations (if applicable)

Allosteric modulators are molecules that bind to a site on a protein that is distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the activity of the orthosteric ligand (e.g., an endogenous agonist). Allosteric modulation can offer several advantages in drug design, including higher selectivity and a ceiling effect that can improve the safety profile.

Currently, there is no specific information in the scientific literature to suggest that this compound functions as an allosteric modulator. Investigations into its mechanism of action would be required to determine if it binds to an allosteric site on its biological target(s). Such studies would typically involve detailed kinetic and binding assays to see if the compound's effect is dependent on the presence of an orthosteric ligand and if it affects the affinity and/or efficacy of that ligand in a non-competitive manner. Without such experimental evidence, any discussion of allosteric modulation by this specific compound would be speculative.

Pre Clinical Biological Investigations and Research Applications

Cellular and Molecular Assays (non-human cell lines)

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of action of novel chemical entities. For 6-Fluoropyridine-3-sulfonamide and its derivatives, a range of cell-based assays have been employed to investigate their biological activity.

While specific cell-based target engagement studies for this compound are not extensively documented in the available literature, the broader class of sulfonamides has been evaluated for their interaction with various biological targets. For instance, some sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in various physiological processes. nih.govnih.govnih.gov A series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including the cancer-associated hCA IX and hCA XII. nih.gov These studies are crucial in confirming that a compound reaches and interacts with its intended molecular target within a cellular context.

The cytotoxic and anti-proliferative effects of various sulfonamide derivatives have been extensively studied in a range of cancer cell lines. These studies are critical in the early assessment of a compound's potential as an anticancer agent.

Novel sulfonamide-pyridine hybrids have been designed and evaluated for their activity against breast cancer cell lines. nih.gov In one study, a para-chloro derivative demonstrated significant cytotoxic activity. nih.gov Another study reported on pyrimidine–sulfonamide hybrids that exhibited potent antiproliferative activity against a panel of cancer cell lines, including MGC-803, HCT-116, PC-3, and MCF-7, with some hybrids showing greater potency than the standard chemotherapeutic agent 5-fluorouracil. nih.gov

The following table summarizes the cytotoxic activity of various sulfonamide derivatives in different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine–sulfonamide hybrid 33a | MGC-803 (gastric) | 0.36 | nih.gov |

| HCT-116 (colon) | 1.04 | nih.gov | |

| PC-3 (prostate) | 0.82 | nih.gov | |

| MCF-7 (breast) | 1.81 | nih.gov | |

| Pyrimidine–sulfonamide hybrid 3a | HCT-116 (colon) | 5.66 | nih.gov |

| Pyrimidine–sulfonamide hybrid 9a | HCT-116 (colon) | 9.64 | nih.gov |

| Pyrimidine–sulfonamide hybrid PS14 | HeLa (cervical) | 12.64 | nih.gov |

| HCT-116 (colon) | 22.20 | nih.gov | |

| A549 (lung) | 15.32 | nih.gov | |

| HepG2 (liver) | 18.75 | nih.gov | |

| Unspecified Sulfonamides | MDA-MB-468 (breast) | < 30 | nih.gov |

| MCF-7 (breast) | < 128 | nih.gov | |

| HeLa (cervical) | < 360 | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Information regarding the specific cellular uptake and intracellular distribution of this compound is limited in the reviewed literature. However, the broader class of sulfonamides is known to enter cells, which is a prerequisite for their therapeutic activity, particularly for intracellular targets. The physicochemical properties of a compound, such as its lipophilicity and molecular size, play a significant role in its ability to cross cell membranes.

In Vivo Pre-clinical Models (Non-human, Research-focused)

Pre-clinical in vivo studies in animal models are essential for evaluating the efficacy of a drug candidate in a complex biological system. These studies provide valuable information on a compound's therapeutic potential in various disease states.

While specific in vivo efficacy data for this compound in animal models of infection, inflammation, or metabolic disorders is not detailed in the provided search results, the sulfonamide class of drugs has a long history of use as antibacterial agents in veterinary medicine. nih.gov They are effective against a broad spectrum of gram-positive and gram-negative bacteria. nih.gov

In the context of cancer, numerous structurally novel sulfonamide derivatives have demonstrated significant antitumor activity in vivo. rug.nl For instance, gold (III) dithiocarbamate (B8719985) complexes have shown potent in vitro anticancer activity and low toxicity in tumor-bearing mice. mdpi.com One such complex significantly reduced tumor growth in mice bearing PC3 prostate cancer xenografts. mdpi.com The mechanisms underlying the in vivo anticancer effects of sulfonamides are varied and can include the inhibition of carbonic anhydrase, disruption of microtubule assembly, and arrest of the cell cycle. rug.nl

Investigating Pharmacodynamic Endpoints and Biomarker Modulation in Pre-clinical Species

While specific pharmacodynamic studies on this compound are not extensively documented in publicly available literature, the broader class of sulfonamides has been a subject of such investigations. Generally, in pre-clinical species, the pharmacodynamic evaluation of sulfonamides involves monitoring their antimicrobial efficacy in relation to plasma concentrations. Key endpoints often include the minimum inhibitory concentration (MIC) against specific pathogens and the duration for which plasma drug concentrations exceed this MIC.

Biomarker modulation studies for sulfonamides in pre-clinical models typically focus on markers of infection and inflammation. For instance, a reduction in bacterial load in tissues or fluids and a decrease in inflammatory markers such as cytokines would be indicative of the compound's in vivo activity. For novel sulfonamide derivatives, exploratory endpoints in early-phase clinical trials are often informed by pre-clinical human in vitro assays and murine models to confirm the mechanism of action.

Organ-Specific Distribution and Metabolite Profiling (Pre-clinical Research)

The organ distribution and metabolite profile of this compound have not been specifically detailed. However, general principles of sulfonamide distribution and metabolism in pre-clinical animal models can be inferred. Sulfonamides are known to distribute into various tissues, with concentrations in the kidneys often exceeding those in the plasma. Levels in the skin, liver, and lungs are typically slightly lower than in plasma, while muscle and bone concentrations are approximately half of the plasma levels.

Metabolism of sulfonamides in animals is extensive and occurs primarily through oxidative pathways, acetylation, and conjugation with sulfate (B86663) or glucuronic acid. It is important to note that there are significant species-specific differences in metabolism. For example, dogs are deficient in acetylation pathways, which can influence the metabolic fate and potential for toxicity of certain sulfonamides. The metabolites of sulfonamides, such as acetylated and hydroxylated forms, generally exhibit little to no antibacterial activity.

Research into Specific Biological Activities (e.g., Antimicrobial, Antifungal, Antimalarial, Enzyme Inhibition)

Derivatives of pyridine-sulfonamide have been investigated for a range of biological activities.

Antimicrobial Activity: The sulfonamide class of compounds is well-established for its antibacterial properties. Pyridine (B92270) and quinoline-sulfonamide hybrids have been a focus of research for their potential as anticancer agents, building on the known antimicrobial effects of sulfonamides. The introduction of a fluorine atom to the pyridine ring can influence the electronic properties and reactivity of the compound, potentially affecting its interaction with biological targets and enhancing its antimicrobial potential. While specific data for this compound is limited, related fluorinated sulfonamide derivatives have shown activity against various bacterial strains.

Antifungal Activity: Novel arylsulfonamides have been evaluated for their in vitro antifungal activity against various Candida species. For some of these compounds, fungistatic activity has been observed at concentrations ranging from 0.125 to 1 mg/mL. The minimum inhibitory concentration (MIC) is a key parameter in these studies, with lower values indicating greater potency. The activity of these compounds is often compared to standard antifungal agents like fluconazole.

Antimalarial Activity: The primary sulfonamide chemotype has been explored for its antiplasmodial activity. Studies have identified primary sulfonamide compounds with promising activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, some diaminopyrimidine-containing sulfonamides have displayed IC50 values in the sub-micromolar range against the 3D7 strain of P. falciparum. The antiplasmodial effects of some derivatives have been shown to be stronger against chloroquine-resistant strains compared to sensitive ones.

Enzyme Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors. Research into 4-substituted pyridine-3-sulfonamides has focused on their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including those associated with cancer (hCA IX and hCA XII). The inhibitory activity is quantified by the inhibition constant (Ki), with lower values indicating stronger inhibition.

| Biological Activity | Compound Class/Derivative | Organism/Target | Key Findings/Parameters |

|---|---|---|---|

| Antifungal | Arylsulfonamides | Candida spp. | Fungistatic activity with MIC values ranging from 0.125 to 1 mg/mL. nih.gov |

| Antimalarial | Diaminopyrimidine-containing sulfonamides | P. falciparum 3D7 | IC50 values of 0.26 and 0.28 µM for some compounds. nih.gov |

| Antimalarial | Imidazolidinedione Derivatives | P. falciparum W2 (chloroquine-resistant) | IC50 values between 4.98–11.95 µM. mdpi.com |

| Enzyme Inhibition | 4-Substituted Pyridine-3-sulfonamides | hCA IX | Ki value of 137 nM for a notable compound. |

| Enzyme Inhibition | 4-Substituted Pyridine-3-sulfonamides | hCA XII | Ki value of 91 nM for a notable compound. |

Elucidation of Mechanism in Specific Biological Contexts (e.g., DHPS, Carbonic Anhydrase, Alpha-Amylase)

Dihydropteroate (B1496061) Synthase (DHPS): The primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. researchgate.netnih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS. researchgate.net By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor for folic acid, which is vital for the synthesis of nucleic acids and certain amino acids in bacteria. nih.gov This inhibition leads to a bacteriostatic effect, halting bacterial growth and replication. nih.gov

Carbonic Anhydrase: The sulfonamide group is a key pharmacophore for the inhibition of carbonic anhydrases (CAs). The ionized sulfonamide group (SO2NH-) coordinates to the zinc ion in the active site of the enzyme, displacing a water/hydroxide molecule and thereby blocking the enzyme's catalytic activity. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to inhibit various human and bacterial CA isoforms. nih.gov The inhibitory potency and selectivity of these compounds can be modulated by substitutions on the pyridine ring.

Alpha-Amylase: While there is extensive research on α-amylase inhibitors for the management of diabetes, there is no specific literature linking this compound to the inhibition of this enzyme. The general classes of compounds known to inhibit α-amylase are varied and include natural products and synthetic heterocyclic compounds.

Synergy and Combination Studies with Other Research Agents

Development of this compound as a Research Probe

The development of this compound as a specific research probe is not explicitly detailed in the literature. However, its structural motifs, including the fluorinated pyridine and sulfonamide groups, are of significant interest in medicinal chemistry and drug design. These features make it a candidate for derivatization and optimization in the development of more potent and selective inhibitors of various enzymes or as a scaffold for creating novel therapeutic agents.

Radioligand Synthesis and Application in Imaging Research (e.g., PET Tracer Precursors)

The presence of a fluorine atom in the this compound structure makes it an attractive candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with a half-life of 109.8 minutes, which is ideal for Positron Emission Tomography (PET) imaging. nih.govmdpi.com PET is a highly sensitive molecular imaging technique that allows for the non-invasive quantification of physiological processes in vivo. nih.gov

The synthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. While there are no specific reports on the radiosynthesis of [¹⁸F]this compound, the general methodologies for the radiofluorination of aromatic rings, including pyridines, are well-established. These methods could potentially be applied to synthesize a radiolabeled version of this compound. An ¹⁸F-labeled sulfonamide analog has been reported as an inhibitor of human carbonic anhydrase IX for PET imaging of hypoxic tumors. nih.gov Given the role of sulfonamides as carbonic anhydrase inhibitors, an ¹⁸F-labeled this compound could potentially be developed as a PET tracer for imaging conditions where carbonic anhydrase isoforms are overexpressed, such as in certain cancers.

Fluorescent Probe Design for Live-Cell Imaging Studies

A comprehensive review of scientific literature and research databases reveals no specific studies detailing the use of this compound as a core scaffold or key component in the design and synthesis of fluorescent probes for live-cell imaging. The inherent fluorescent properties of this compound have not been characterized in the public domain, and there are no published examples of its incorporation into larger fluorogenic or fluorescent molecules intended for biological imaging applications. Consequently, information regarding its excitation and emission spectra, quantum yield, photostability, and utility in visualizing cellular structures or processes in living cells is not available.

Affinity Labeling and Chemoproteomics Applications

There is no publicly available research documenting the application of this compound in affinity labeling or chemoproteomics studies. The reactivity of the fluoro- and sulfonamide moieties on the pyridine ring has not been explored in the context of creating covalent probes for identifying and isolating specific protein targets from complex biological mixtures. As such, there are no reports on its use as a reactive group for covalently modifying enzyme active sites or other protein binding pockets, which is a prerequisite for its use in activity-based protein profiling or other chemoproteomic strategies.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of molecules. These calculations provide a foundational understanding of a molecule's stability, reactivity, and spectral characteristics.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. pmf.unsa.baresearchgate.net A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. pmf.unsa.ba Calculations on related fluorinated pyridine (B92270) derivatives show how substituents influence this gap; for example, 6-fluoropyridine-3-amine exhibits a low HOMO-LUMO gap, indicating higher reactivity. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly employed to determine these energy values for pyridine derivatives. mdpi.com

Charge Distribution and Acidity : Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen of the pyridine ring are typically electron-rich sites, while the hydrogen atom of the sulfonamide group is acidic and electron-poor. This charge distribution is crucial for understanding hydrogen bonding capabilities and interactions with biological receptors.

Reactivity Descriptors : From HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and chemical potential. These values provide a quantitative measure of the molecule's reactivity and stability. researchgate.net

Table 1: Calculated Electronic Properties of Representative Pyridine Derivatives This table presents example data from computational studies on related pyridine structures to illustrate the typical values obtained through quantum chemical calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |

|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine (gas phase) | -6.880 | -1.475 | 5.405 | B3LYP/6-311++G(d,p) mdpi.com |

| Caffeine | - | - | 5.12 | B3LYP/6-31G* pmf.unsa.ba |

| Theophylline | - | - | 5.14 | B3LYP/6-31G* pmf.unsa.ba |

While quantum calculations reveal static properties, conformational analysis and molecular dynamics (MD) simulations explore the dynamic nature of molecules.

Conformational Analysis : This process involves identifying the most stable three-dimensional arrangement (conformation) of a molecule by calculating the potential energy associated with the rotation of its single bonds. DFT methods are used to find the global energy minimum, which represents the most populated conformation of the molecule under equilibrium conditions. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. semanticscholar.org For sulfonamide derivatives, MD simulations are used to analyze the stability of the ligand-protein complex, revealing how the inhibitor behaves within the dynamic environment of a protein's active site. nih.govnih.govrsc.org These simulations, often run for nanoseconds, confirm the stability of binding modes predicted by docking and provide insights into the flexibility of both the ligand and the protein residues. nih.govrsc.org

Computational chemistry is a key tool for investigating reaction mechanisms, allowing researchers to map out the energy landscape of a chemical transformation. This involves identifying reactants, products, intermediates, and, crucially, transition states. By calculating the activation energies, the most favorable reaction pathway can be determined. For the synthesis of 6-fluoropyridine-3-sulfonamide, which may involve nucleophilic aromatic substitution (SNAr) on a di-fluorinated pyridine precursor, computational methods can model the transition states to understand the regioselectivity and reaction rates. The high electronegativity of fluorine accelerates SNAr reactions in fluoropyridines compared to other halopyridines. acs.org

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For drug discovery, molecular docking is a primary method for predicting how a small molecule (ligand) binds to a macromolecular target.

Molecular docking is a computational procedure that predicts the preferred orientation and binding affinity of one molecule to another. rjb.ro This technique is fundamental in structure-based drug design for screening virtual libraries of compounds against a protein target and for understanding the structural basis of inhibition. mdpi.com

Target Prediction and Binding Affinity : The this compound scaffold is frequently docked into the active sites of various enzymes, particularly carbonic anhydrases (CAs) and kinases. nih.gov Docking algorithms calculate a scoring function, often expressed as a binding energy (kcal/mol), to estimate the binding affinity. Lower binding energy scores typically indicate a more favorable interaction. rsc.org

Binding Mode Analysis : Docking studies reveal the specific interactions that stabilize the ligand-protein complex. For sulfonamides, the deprotonated sulfonamide group commonly coordinates with the zinc ion in the active site of carbonic anhydrases. mdpi.com The pyridine ring and its fluorine substituent can form hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the active site, such as Gln92, Val121, Leu198, and Thr200 in various CA isoforms. rsc.orgmdpi.com These detailed interaction maps are crucial for explaining the compound's potency and selectivity. nih.govmdpi.com

Table 2: Example Docking Results for Sulfonamide Derivatives with Carbonic Anhydrase (CA) Isoforms This table shows representative data from docking studies of various sulfonamide inhibitors to illustrate the types of interactions and binding energies observed.

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamide | hCA I | - | Thr199, Gln92, Val121, Leu198 mdpi.com |

| Triazole Benzene Sulfonamide | hCA IX | -9.2 | Gln92, Thr200, Asn66, His68 rsc.org |

| 4-Substituted Pyridine-3-sulfonamide (B1584339) | hCA IX | - | Hydrophilic/Lipophilic pocket interactions nih.gov |

| Saccharide-modified Thiadiazole Sulfonamide | hCA IX | - | Interactions with zinc ion and active site residues mdpi.com |

De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. The this compound moiety can be used as a starting fragment or scaffold in this process. Algorithms can "grow" new functionalities onto this core structure or link it with other fragments to optimize binding interactions within a protein's active site, leading to the design of novel and potent inhibitors. researchgate.net This approach allows for the exploration of novel chemical space and the creation of molecules with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. qub.ac.uk In the context of derivatives of this compound, QSAR models are developed to understand how modifications to the scaffold influence its therapeutic effects. Cheminformatics tools are used to calculate a wide array of molecular descriptors for each derivative, which are then used as variables in the QSAR equations.

Key molecular descriptors often found to be significant predictors for the activity of sulfonamide-containing compounds include properties like mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient (logP). nih.gov For instance, the presence of the fluorine atom on the pyridine ring of the this compound scaffold significantly influences local electronegativity and can enhance metabolic stability and binding affinity. nih.gov By systematically altering substituents on the pyridine ring or the sulfonamide group and measuring the corresponding biological activity, researchers can build robust QSAR models. These models provide crucial insights into the structural requirements for optimal activity and guide the rational design of more potent analogs. nih.gov

The development of predictive models for biological activity is a primary application of QSAR. For a series of compounds derived from the this compound core, this process involves synthesizing analogs and evaluating their biological activity (e.g., IC50 values against a specific enzyme or receptor). Computational software is then used to calculate hundreds of molecular descriptors for each analog, capturing their electronic, steric, and hydrophobic properties.

Using statistical techniques like Multiple Linear Regression (MLR), these descriptors are correlated with the observed biological activity to generate a predictive equation. nih.gov The goal is to identify the key descriptors that have the most significant impact on activity. A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates and reduce the time and cost associated with drug discovery.

Table 1: Example Data for a QSAR Model of this compound Derivatives This table is illustrative and contains hypothetical data.

| Compound ID | R-Group (at Sulfonamide) | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Predicted IC50 (µM) | Experimental IC50 (µM) |

|---|---|---|---|---|---|---|

| 6FPS-001 | -NH2 | 191.18 | 0.85 | 86.24 | 15.2 | 14.8 |

| 6FPS-002 | -NH-CH3 | 205.21 | 1.25 | 86.24 | 10.5 | 11.1 |

| 6FPS-003 | -NH-Phenyl | 267.28 | 2.80 | 86.24 | 5.3 | 5.9 |

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov The this compound structure can serve as an excellent starting point, or scaffold, for these campaigns. In fragment-based screening, the core scaffold itself might be identified as a "hit," which is then elaborated upon to improve potency and selectivity.

Scaffold-based library design involves the computational creation of a focused collection of molecules centered around a common core, such as this compound. biosolveit.de The sulfonamide moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov By computationally exploring various chemical substituents at different points of the this compound scaffold, a virtual library can be designed. nih.gov This library is enriched with compounds predicted to have favorable binding and drug-like properties, making subsequent high-throughput screening more efficient. The expansion of accessible chemical space through ultra-large virtual libraries has shown success in identifying inhibitors even for challenging targets. nih.gov

Table 2: Illustrative Library Design Based on the this compound Scaffold

| Scaffold Position | R1 (on Pyridine Ring) | R2 (on Sulfonamide) | R3 (on Sulfonamide) |

|---|---|---|---|

| Variation 1 | H | H | Methyl |

| Variation 2 | H | H | Ethyl |

| Variation 3 | H | H | Phenyl |

| Variation 4 | Cl | H | Methyl |

Machine Learning and Artificial Intelligence Applications in Compound Discovery and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are transforming drug discovery by providing powerful tools to analyze complex biological data and predict molecular properties with high accuracy. nih.govnih.gov Unlike traditional QSAR, which often relies on linear relationships, ML models like deep neural networks can capture intricate, non-linear correlations between a compound's structure and its biological activity. mdpi.com

For the this compound scaffold, ML models can be trained on large datasets of diverse sulfonamides and their associated biological and physicochemical data. nih.gov These trained models can then predict various properties for novel derivatives, including target binding affinity, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. This predictive power significantly accelerates the identification of high-quality lead compounds. nih.gov

Furthermore, generative AI models are being used for de novo drug design. These algorithms can learn the underlying rules of chemical structure and biological activity to design entirely new molecules based on the this compound scaffold. The models can be optimized to generate compounds with a desired profile, such as high potency for a target and a low probability of off-target effects, thereby streamlining the optimization phase of the drug discovery pipeline. nih.gov

Table 3: Applications of Machine Learning in the Development of this compound Derivatives

| ML/AI Technique | Application | Description |

|---|---|---|

| Random Forest / Gradient Boosting | Predictive Modeling | Trains on existing sulfonamide data to predict the biological activity and ADMET properties of new derivatives. nih.gov |

| Graph Neural Networks (GNNs) | Structure-Activity Relationship | Represents molecules as graphs to learn structural embeddings, capturing both local chemical environments and global molecular topology to predict properties. mdpi.com |

| Recurrent Neural Networks (RNNs) | De Novo Design | Generates novel chemical structures based on SMILES strings, allowing for the design of new this compound analogs with optimized properties. mdpi.com |

Advanced Analytical Methodologies for Research

Spectroscopic Characterization Techniques (beyond basic identification)

Advanced spectroscopic methods provide detailed insights into the molecular framework and electronic environment of 6-Fluoropyridine-3-sulfonamide and its behavior in complex biological systems.

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for basic structural confirmation, advanced NMR techniques offer deeper structural resolution and interaction data.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals, especially for complex derivatives. These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, which is critical for confirming the substitution pattern on the pyridine (B92270) ring.

Ligand-Protein Interaction via NMR : NMR is a powerful tool for studying the binding of ligands like this compound to their protein targets at atomic resolution.

Chemical Shift Perturbation (CSP) : By acquiring a series of 2D ¹H-¹⁵N HSQC spectra of an isotope-labeled protein while titrating in the ligand, researchers can monitor changes in the chemical shifts of specific amino acid residues. Significant shifts indicate that these residues are located in or near the binding site, effectively mapping the interaction interface.

Saturation Transfer Difference (STD) NMR : This ligand-observed experiment is highly effective for screening and characterizing binding. The protein is selectively saturated with a radiofrequency pulse, and this saturation is transferred via the Nuclear Overhauser Effect (NOE) to a bound ligand. By subtracting a spectrum where the protein was not saturated, only the signals from the binding ligand remain, revealing the specific protons of this compound that are in close contact with the protein.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on general principles for substituted pyridines and may vary in different solvents.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | 2D NMR Correlation Evidence |

| H-2 | 8.8 - 9.0 | - | COSY with H-4; HMBC to C-3, C-4, C-6 |

| C-2 | - | 148 - 152 | HMBC from H-2, H-4 |

| C-3 | - | 135 - 140 | HMBC from H-2, H-4, H-5 |

| H-4 | 8.2 - 8.4 | - | COSY with H-2, H-5 |

| C-4 | - | 140 - 145 | HMBC from H-2, H-5 |

| H-5 | 7.5 - 7.7 | - | COSY with H-4 |

| C-5 | - | 120 - 125 | HMBC from H-4 |

| C-6 | - | 160 - 165 (¹JCF ~240 Hz) | HMBC from H-2, H-5 |

| -SO₂NH₂ | 7.3 - 7.6 (broad) | - | - |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for determining the elemental composition of this compound and identifying its metabolites. HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide mass accuracy typically within 5 ppm, allowing for the confident assignment of molecular formulas. nih.gov

In metabolite identification studies, samples from in vitro (e.g., liver microsomes) or in vivo experiments are analyzed. The high-resolution data allows for the extraction of ions corresponding to the parent compound and its potential biotransformations (e.g., hydroxylation, glucuronidation, sulfation). Tandem mass spectrometry (MS/MS) is then used to fragment these ions, and the resulting fragmentation patterns help to pinpoint the site of metabolic modification. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the Ar-S bond, as well as the neutral loss of SO₂. nih.govresearchgate.netnih.gov

Table 2: Predicted Exact Masses of Potential this compound Metabolites

| Compound/Metabolite | Biotransformation | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | Parent Compound | C₅H₅FN₂O₂S | 176.0083 |

| Hydroxy-6-fluoropyridine-3-sulfonamide | Oxidation | C₅H₅FN₂O₃S | 192.0032 |

| Glucuronide Conjugate | Glucuronidation | C₁₁H₁₃FN₂O₈S | 352.0399 |